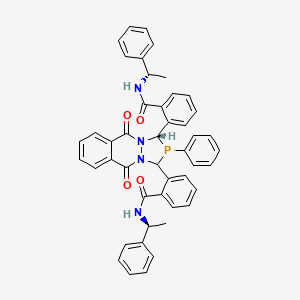

(S,S,S)-DiazaPhos-PPE

Description

Properties

IUPAC Name |

2-[(3S)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45-,46?,55?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHCPIVFAWUOET-OQGDIVOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H39N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746206 | |

| Record name | 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615538-63-1 | |

| Record name | 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of S,s,s Diazaphos Ppe

Methodologies for Chiral Diazaphospholane Synthesis

The construction of the (S,S,S)-DiazaPhos-PPE ligand is centered around the synthesis of its core structure, a chiral 3,4-diazaphospholane. These heterocyclic compounds are typically prepared through the condensation of a primary phosphine (B1218219) with an azine, followed by acylation. The stereochemistry of the final ligand is established through the use of chiral precursors and resolution techniques.

The synthesis of (S,S,S)-DiazaPhos-PPE necessitates the preparation of key chiral building blocks. A common strategy involves the use of readily available chiral starting materials to introduce the desired stereocenters. For the diazaphospholane ring, a crucial precursor is often a chiral diamine or a derivative thereof.

One established method for generating chiral diazaphospholanes begins with the synthesis of an azine from a chiral aldehyde. For instance, an enantiopure aldehyde can be reacted with hydrazine (B178648) to form the corresponding azine. This azine then serves as the dielectrophile in the subsequent cyclization step.

Alternatively, racemic diazaphospholanes can be synthesized and then resolved into their constituent enantiomers. A widely employed technique is the formation of diastereomeric salts using a chiral resolving agent, such as an enantiopure amine like (S)-α-methylbenzylamine. Selective crystallization of one diastereomer allows for the isolation of the desired enantiomerically pure diazaphospholane precursor. pnas.org

A key precursor for the synthesis of ligands like (S,S,S)-DiazaPhos-PPE is often a diacid-functionalized diazaphospholane. For example, the condensation of phenylphosphine (B1580520) (PhPH₂) with the azine of 2-carboxybenzaldehyde (B143210) and phthaloyl chloride can yield a racemic N,N'-phthaloyl-2,3-bis(2-carboxyphenyl)-phenyl-3,4-diazaphospholane. This racemic diacid can then be efficiently resolved to afford the enantiopure (S,S) and (R,R) isomers.

The assembly of the (S,S,S)-DiazaPhos-PPE ligand framework is a multistep process that leverages standard organic transformations. A general synthetic sequence is outlined below:

Azine Formation: A suitable aldehyde is reacted with hydrazine hydrate (B1144303) to form the corresponding azine. For precursors bearing carboxylic acid groups, this reaction is typically straightforward.

Cyclization to form the Diazaphospholane Ring: The azine is then reacted with a primary phosphine (e.g., phenylphosphine) and an acyl chloride (e.g., phthaloyl chloride) in a one-pot condensation reaction. This step forms the core racemic diazaphospholane ring system. researchgate.net

Resolution of Enantiomers: The resulting racemic diazaphospholane, often a diacid, is resolved into its pure enantiomers. This is a critical step to ensure the chirality of the final ligand. As mentioned, this is commonly achieved by forming diastereomeric salts with a chiral amine.

Amide Coupling: The enantiomerically pure diacid precursor is then coupled with a chiral amine to introduce the "PPE" (phenylethyl) appendages. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are employed for this transformation. The use of (S)-1-phenylethylamine ensures the final (S,S,S) stereochemistry of the ligand.

This sequence provides a reliable pathway to (S,S,S)-DiazaPhos-PPE, with the flexibility to introduce various substituents by choosing different starting materials.

The efficiency of the ligand synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the crucial amide coupling step, a variety of solvents can be employed, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common choices. The temperature is typically maintained between 0 °C and room temperature to minimize side reactions and racemization. The selection of the coupling reagent and any additives is also critical to achieve high yields and preserve the stereochemical integrity of the chiral centers.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility of reactants, facilitates purification. |

| Temperature | 0 °C to Room Temperature | Minimizes side reactions and epimerization. |

| Coupling Reagent | EDCI/HOBt, HATU | High coupling efficiency, minimizes racemization. |

| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Neutralizes acids formed during the reaction. |

Optimization studies have shown that the use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can often lead to higher yields and shorter reaction times compared to traditional carbodiimide-based methods.

Strategies for Ligand Functionalization and Structural Modification

A key advantage of the DiazaPhos ligand family is the ability to readily modify its structure to fine-tune its steric and electronic properties. This modularity allows for the creation of ligand libraries for screening in various catalytic applications. pnas.orgnih.gov

The substituent on the phosphorus atom plays a crucial role in determining the electronic properties and steric bulk of the ligand. While (S,S,S)-DiazaPhos-PPE features a phenyl group on the phosphorus, this position is a prime target for modification.

By starting with different primary phosphines (RPH₂) in the initial cyclization step, a wide range of substituents can be introduced. For example, using alkylphosphines can lead to more electron-donating ligands, while employing aryls with electron-withdrawing groups can decrease the electron density on the phosphorus atom. This tunability is essential for optimizing the ligand's performance in specific catalytic cycles.

| R Group on Phosphine | Electronic Effect | Potential Application |

| Phenyl (in DiazaPhos-PPE) | Moderately electron-donating | General purpose |

| Cyclohexyl | Strongly electron-donating | Hydrogenation reactions |

| 3,5-bis(trifluoromethyl)phenyl | Electron-withdrawing | Cross-coupling reactions |

The diazaphosphole ring itself offers multiple avenues for modification. The substituents on the carbon atoms of the diazaphosphole ring, derived from the initial aldehyde, can be varied to alter the steric environment around the metal center. Using different substituted benzaldehydes in the azine formation step allows for the introduction of a wide array of functional groups.

Furthermore, the nitrogen atoms of the diazaphosphole ring can be functionalized. While in (S,S,S)-DiazaPhos-PPE the nitrogens are part of a phthaloyl group, other diacyl chlorides can be used in the cyclization step to introduce different N-substituents. These modifications can influence the ligand's solubility and its non-covalent interactions within the catalytic complex. For instance, the use of amino acid derivatives to functionalize the carboxyl groups on the diazaphospholane backbone has been shown to be highly effective in creating diverse ligand libraries for asymmetric allylic alkylation. pnas.orgnih.gov

| Modification Site | Reagent/Strategy | Impact on Ligand Properties |

| C-atoms of the ring | Use of substituted aldehydes | Modifies steric bulk and electronic properties. |

| N-atoms of the ring | Use of different diacyl chlorides | Influences solubility and secondary coordination sphere. |

| Backbone functional groups | Coupling with various amines/alcohols | Creates diverse ligand libraries for screening. |

Peripheral Substituent Effects on Ligand Properties

The catalytic efficacy of a metal-ligand complex is profoundly influenced by the steric and electronic properties of the ligand. In the case of (S,S,S)-DiazaPhos-PPE, the peripheral substituents—those not directly part of the core diazaphospholane backbone but attached to the aromatic rings—serve as critical handles for fine-tuning these properties. By systematically modifying these substituents, researchers can modulate the ligand's behavior to optimize reaction outcomes such as activity, regioselectivity, and enantioselectivity. The primary sites for such modification on the (S,S,S)-DiazaPhos-PPE framework are the N-aryl groups (derived from N-(1-phenylethyl)benzamide) and the P-phenyl group.

Electronic Effects

The electronic nature of the substituents on the aromatic rings of the ligand directly impacts the electron density at the phosphorus atoms and, consequently, at the coordinated metal center (typically rhodium in asymmetric hydroformylation). The quantitative measurement of these electronic effects is often achieved by observing changes in the CO stretching frequencies of related metal-carbonyl complexes. psu.edu

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the phosphorus atoms. This enhances the ligand's σ-donating capability, leading to a more electron-rich metal center. Conversely, electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) or nitro (-NO₂), decrease the electron density on the phosphorus atoms, making the ligand a weaker σ-donor and a stronger π-acceptor.

These electronic perturbations can have a significant impact on catalytic performance. For instance, in the rhodium-catalyzed asymmetric hydroformylation of substituted styrenes using diazaphospholane ligands, a correlation has been observed between the electronic properties of substituents on the substrate and the resulting regioselectivity. Specifically, substrates bearing electron-withdrawing groups tend to yield higher regioselectivity. researchgate.net This principle extends to the ligand itself; modifying the ligand's electronic profile is a key strategy for tuning the catalyst's interaction with the substrate and influencing the selectivity of the reaction. psu.edu While specific studies exhaustively detailing these effects on (S,S,S)-DiazaPhos-PPE are not prevalent, the established principles allow for a predictive understanding, as illustrated in the table below.

Table 1: Predicted Electronic Effects of Peripheral Substituents on a Generic DiazaPhos Ligand in Rh-Catalyzed Hydroformylation

| Substituent (on P-phenyl or N-aryl) | Hammett Constant (σ_p) | Expected Effect on Rh Center | Predicted Impact on Regioselectivity (Branched:Linear) |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Increase electron density | Potential decrease |

| -CH₃ (Methyl) | -0.17 | Modest increase in electron density | Minor change |

| -H (Hydrogen) | 0.00 | Baseline | Baseline |

| -Cl (Chloro) | +0.23 | Modest decrease in electron density | Potential increase |

This table is illustrative and based on established principles of ligand electronic effects. Actual results may vary.

Steric Effects

The steric environment created by the ligand around the metal center is a primary determinant of enantioselectivity in asymmetric catalysis. The size and arrangement of the peripheral substituents on (S,S,S)-DiazaPhos-PPE define the shape and accessibility of the chiral pocket where the substrate binds.

Computational methods, such as the calculation of a ligand's cone angle or buried volume (%VBur), provide a quantitative measure of its steric footprint. mdpi.com Increasing the size of substituents generally leads to a larger steric footprint, which can be correlated with changes in catalytic selectivity.

Table 2: Predicted Steric Effects of N-Aryl Substituents on (S,S,S)-DiazaPhos-PPE Catalyzed Reactions

| Substituent on N-Aryl Group (e.g., ortho-position) | Relative Steric Bulk | Expected Effect on Chiral Pocket | Predicted Impact on Enantioselectivity (% ee) |

|---|---|---|---|

| -H | Minimal | More open and flexible | Moderate |

| -CH₃ | Moderate | Increased rigidity and definition | Potential increase |

| -C(CH₃)₃ (tert-Butyl) | Large | Highly restricted and defined | Significant increase, but potential for activity loss |

This table is illustrative and based on established principles of steric effects in asymmetric catalysis. Optimal steric bulk is reaction-dependent.

Coordination Chemistry of S,s,s Diazaphos Ppe

Metal Complexation with Transition Metals

(S,S,S)-DiazaPhos-PPE readily coordinates with various transition metals, most notably rhodium and palladium, to form well-defined complexes. acs.org The formation of these complexes is a critical step in the generation of catalysts for a range of asymmetric transformations. The steric and electronic characteristics of the resulting metal complexes are heavily influenced by the diazaphospholane framework, often leading to different reactivities compared to complexes with more common phosphine (B1218219) ligands. acs.org

In the formation of rhodium-based catalysts, (S,S,S)-DiazaPhos-PPE is typically reacted with rhodium precursors such as [Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I)). The complexation is generally carried out by mixing the ligand and the rhodium precursor in an appropriate solvent under controlled conditions. These rhodium complexes have demonstrated high efficacy in catalytic applications like asymmetric hydroformylation, where they facilitate the conversion of alkenes to chiral aldehydes with high enantioselectivity. researchgate.net The reaction conditions, including temperature, pressure of reactant gases (like H₂ and CO), and the ligand-to-metal ratio, are crucial parameters that influence the performance of the resulting catalytic system.

(S,S,S)-DiazaPhos-PPE also forms stable complexes with palladium precursors. acs.org These palladium complexes are of interest in various catalytic reactions, including asymmetric allylic alkylation and amination. researchgate.net The coordination of the DiazaPhos ligand to the palladium center creates a chiral environment that can induce high enantioselectivity in the products. researchgate.netnih.gov The nature of the palladium precursor, such as those containing allyl or chloride ligands, can influence the coordination mode and the subsequent reactivity of the complex. researchgate.netrsc.org For instance, the reaction with Pd(π-allyl)(cod) can lead to the formation of specific bis(diphosphene) palladium complexes. researchgate.net The resulting palladium complexes often exhibit square planar geometries, with the DiazaPhos ligand occupying two coordination sites. nih.gov

A variety of spectroscopic techniques are employed to characterize the structure and bonding of metal-DiazaPhos complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR spectroscopy are fundamental tools for elucidating the structure of these complexes in solution. brieflands.comjapsonline.comresearchgate.net ³¹P NMR is particularly informative for phosphine ligands, providing data on the coordination environment of the phosphorus atoms. cardiff.ac.uk For instance, in rhodium complexes, the coupling constants between rhodium and phosphorus (¹J(Rh-P)) can confirm the coordination of the ligand to the metal center. nih.gov In some cases, advanced techniques like 1H-15N HMBC are used to study the coordination of nitrogen atoms. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for probing the electronic properties of the metal-ligand bond. acs.orgnih.gov In rhodium carbonyl complexes, the stretching frequency of the carbonyl (CO) ligands is sensitive to the electron-donating ability of the phosphine ligand. acs.org

Table 1: Spectroscopic Data for Representative Metal-DiazaPhos Type Complexes

| Technique | Complex Type | Observed Features | Reference |

|---|---|---|---|

| ³¹P NMR | Rhodium-Diphosphine | Doublet signals with specific coupling constants (e.g., ¹J(Rh-P)) indicating P-Rh coordination. | nih.gov |

| IR | [trans-Rh(diazaphospholane)₂(CO)Cl] | ν(CO) stretching frequencies ranging from 1975 to 2011 cm⁻¹, indicating varying electronic properties. | acs.org |

| X-ray | PdCl₂(dppe) | P-Pd-P bite angle of 85.8°. | wikipedia.org |

Ligand Binding Modes and Coordination Geometries

The way (S,S,S)-DiazaPhos-PPE binds to a metal center and the resulting geometry of the complex are critical to its function in catalysis.

(S,S,S)-DiazaPhos-PPE acts as a bidentate ligand, binding to the metal center through its two phosphorus atoms to form a chelate ring. wikipedia.orglibretexts.org The "bite angle" is a key parameter in this context, defined as the P-Metal-P angle. wikipedia.org This angle is largely determined by the structure of the ligand's backbone. strategian.com The bite angle has a significant influence on the steric and electronic properties of the metal complex. wikipedia.org For instance, in a trigonal bipyramidal complex, a ligand with a bite angle around 90° might prefer to span an apical and an equatorial position, while a ligand with a larger bite angle (e.g., 120°) would likely occupy two equatorial positions. wikipedia.orgstrategian.com The bite angle of diazaphospholane ligands like (S,S,S)-DiazaPhos-PPE has been noted to be relatively small, around 83°, which can favor the formation of specific chelated intermediates that are crucial for high enantioselectivity in reactions like hydroformylation. researchgate.net

Table 2: Comparison of Bite Angles for Different Diphosphine Ligands

| Ligand | Typical Bite Angle (°) | Metal Complex Example | Reference |

|---|---|---|---|

| dppe | ~90 | [Rh(H)(alkene)(CO)(dppe)] | wikipedia.org |

| Diazaphospholane Ligand | 83 | Rhodium hydroformylation catalyst | researchgate.net |

The inherent chirality of (S,S,S)-DiazaPhos-PPE plays a crucial role in determining the three-dimensional arrangement of the coordination environment around the metal center. nih.gov When a chiral ligand coordinates to a metal, it creates a chiral pocket that can stereoselectively interact with a substrate molecule. csic.es The (S,S,S) configuration of the ligand dictates a specific spatial orientation of the phenyl and amide substituents, which in turn influences the geometry of the resulting metal complex. This fixed chirality is essential for the transfer of stereochemical information from the catalyst to the product in an asymmetric reaction. researchgate.net The rigidity of the diazaphospholane backbone helps to lock the complex into a well-defined conformation, which can enhance the enantioselectivity of the catalytic process. The interaction between the chiral ligand and other components of the catalytic system, such as substrates and even solvent molecules, can further refine the chiral environment and impact the outcome of the reaction. csic.es

Applications of S,s,s Diazaphos Ppe in Asymmetric Catalysis

Rhodium-Catalyzed Asymmetric Hydroformylation

Catalyst Performance Metrics

Regioselectivity (Branched vs. Linear Product Ratios)

A key aspect of hydroformylation is the control of regioselectivity, determining the position of the newly introduced aldehyde group. The rhodium/(S,S,S)-DiazaPhos-PPE catalytic system has shown a remarkable ability to favor the formation of the branched, chiral aldehyde over the linear, achiral isomer for a range of substrates.

One of the most studied substrates is styrene . Research has shown that the regioselectivity of its hydroformylation is highly dependent on the reaction pressure. At high pressures of syngas (a mixture of carbon monoxide and hydrogen), the reaction is highly selective for the branched (R)-2-phenylpropanal. umn.eduresearchgate.netnih.gov Conversely, at very low pressures (less than 10 psia), a reversal of regioselectivity is observed, favoring the linear 3-phenyl-1-propanal. umn.eduresearchgate.net This pressure-dependent regioselectivity allows for tunable control over the product distribution with a single catalyst system. umn.eduresearchgate.net

The ligand's effectiveness extends to other substrates as well. In the hydroformylation of vinyl acetate (B1210297) , the rhodium/(S,S,S)-DiazaPhos-PPE catalyst exhibits excellent regioselectivity, favoring the branched product with a branched-to-linear ratio (b:l) of 40:1. For allyl cyanide , a b:l ratio of 4.8:1 has been achieved.

The table below summarizes the regioselectivity observed in the rhodium-catalyzed hydroformylation of various substrates using (S,S,S)-DiazaPhos-PPE.

| Substrate | Branched:Linear (b:l) Ratio | Conditions |

| Styrene | 30:1 | 60 °C, 500 psig CO/H₂ |

| Styrene | Linear selective | <10 psia CO/H₂ |

| Vinyl Acetate | 40:1 | 60 °C, 500 psig CO/H₂ |

| Allyl Cyanide | 4.8:1 | 60 °C, 500 psig CO/H₂ |

Catalyst Turnover and Efficiency

The rhodium/(S,S,S)-DiazaPhos-PPE catalyst system is characterized by its high efficiency, operating effectively at very low catalyst loadings. For the asymmetric hydroformylation of vinyl acetate, a catalyst loading of as low as 0.001 mol% is sufficient to achieve high conversion and enantioselectivity. This high turnover capability is a significant advantage for potential industrial applications.

In the hydroformylation of styrene, allyl cyanide, and vinyl acetate at 60 °C and 500 psig of syngas, turnover frequencies (TOF) of approximately 3000 h⁻¹ have been reported. This high catalytic activity underscores the efficiency of the (S,S,S)-DiazaPhos-PPE ligand in promoting rapid and selective transformations.

Palladium-Catalyzed Asymmetric Allylic Alkylation

(S,S,S)-DiazaPhos-PPE and related diazaphospholane ligands have also proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a versatile method for the construction of stereogenic centers through the formation of carbon-carbon bonds.

Substrate Range and Reaction Generality

The palladium/(S,S,S)-DiazaPhos-PPE catalytic system has been successfully applied to the asymmetric allylic alkylation of various substrates. Notably, high yields and enantioselectivities have been achieved with both 1,3-diphenylallyl acetate and 2-penten-4-yl acetate, using dimethyl malonate as the nucleophile. The ability of the catalyst to accommodate different allylic substrates demonstrates its potential for broader synthetic applications.

Stereocontrol and Enantiomer Production

A hallmark of the (S,S,S)-DiazaPhos-PPE ligand in palladium-catalyzed AAA is its ability to induce high levels of enantioselectivity. The chiral environment created by the ligand around the palladium center effectively directs the incoming nucleophile to one face of the π-allyl intermediate, leading to the preferential formation of one enantiomer.

Catalytic Activity and Yields

The use of (S,S,S)-DiazaPhos-PPE in palladium-catalyzed AAA results in excellent conversions and high yields of the desired chiral products. The efficiency of the catalyst allows for the formation of complex chiral molecules under relatively mild reaction conditions.

The following table provides an overview of the performance of diazaphospholane ligands in the palladium-catalyzed asymmetric allylic alkylation of representative substrates.

| Substrate | Nucleophile | Yield (%) | ee (%) |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | High | High |

| 2-Penten-4-yl acetate | Dimethyl malonate | High | High |

Other Emerging Catalytic Transformations

While the applications of (S,S,S)-DiazaPhos-PPE in rhodium-catalyzed hydroformylation and palladium-catalyzed asymmetric allylic alkylation are well-documented, its use in other emerging catalytic transformations is not as extensively reported in the current scientific literature. The broader class of diazaphospholane ligands has shown promise in other asymmetric reactions, suggesting potential for the future development of new applications for (S,S,S)-DiazaPhos-PPE.

Mechanistic Investigations of S,s,s Diazaphos Ppe Catalysis

Elucidation of Catalytic Cycles

Rhodium-catalyzed hydroformylation is a cornerstone of industrial organic synthesis, and chiral phosphine (B1218219) ligands are crucial for controlling both regioselectivity and enantioselectivity. The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, involves several key steps: ligand dissociation, olefin coordination, migratory insertion to form an alkyl-rhodium species, carbonyl insertion to form an acyl-rhodium complex, oxidative addition of hydrogen, and finally, reductive elimination of the aldehyde product to regenerate the active catalyst. acs.orgethz.ch

The rate-determining step in this cycle can vary depending on the specific ligand and reaction conditions. researchgate.net For electron-rich phosphines, the initial dissociation of a CO ligand to allow for olefin coordination can be rate-limiting. researchgate.net Conversely, for catalysts with electron-poor ligands, the hydrogenolysis (oxidative addition of H₂ and subsequent reductive elimination) of the acyl-rhodium intermediate is often the slowest step. researchgate.netacs.orgresearchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these cycles and identifying the highest energy barrier, which corresponds to the rate-determining step. acs.orgresearchgate.netnih.gov For many phosphine-modified rhodium catalysts, the oxidative addition of H₂ or the migratory insertion step has been identified as rate-determining through these theoretical models. acs.orgresearchgate.net

Spectroscopic techniques under reaction conditions (operando spectroscopy) are also vital for identifying the most abundant catalyst species, known as the resting state. mpg.de The nature of the resting state provides clues about the rate-determining step; the catalyst tends to accumulate in the state immediately preceding the slowest step. mpg.de

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The catalytic cycle, typically initiated with a Pd(0) precursor, involves several key mechanistic steps where the chiral ligand, such as a DiazaPhos derivative, exerts stereocontrol. mdpi.comnih.gov

The primary steps in the AAA catalytic cycle are:

Oxidative Addition: The Pd(0) complex, coordinated to the chiral phosphine ligand, reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate). This step involves the cleavage of the carbon-leaving group bond and results in the formation of a cationic η³-allylpalladium(II) complex. mdpi.comsnnu.edu.cn

Nucleophilic Attack: A nucleophile then attacks the η³-allyl moiety. The stereochemical outcome of the reaction is often determined at this stage. The chiral ligand environment creates a diastereomeric transition state, favoring attack at one of the two termini of the allyl group, leading to the enantiomeric excess of the product. snnu.edu.cnthieme-connect.de The mode of attack can be either "outer-sphere," where the nucleophile attacks the face of the allyl group opposite to the palladium, or "inner-sphere," where the nucleophile first coordinates to the metal before migrating to the allyl group. thieme-connect.de For soft nucleophiles (pKa < 25), the outer-sphere pathway is most common. thieme-connect.de

Reductive Elimination/Product Dissociation: Following the nucleophilic attack, the resulting Pd(0) complex releases the alkylated product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. mdpi.comthieme-connect.de

The chiral ligand is intimately involved in each of these stages, influencing the geometry of the η³-allylpalladium intermediate and controlling the trajectory of the incoming nucleophile to achieve high levels of asymmetric induction. nih.govnih.gov

Role of the Chiral Ligand in Stereocontrol

The defining feature of (S,S,S)-DiazaPhos-PPE is its chirality, which is the source of enantioselectivity in the reactions it catalyzes. The ligand's three-dimensional structure dictates the spatial arrangement of substrates around the metal center, leading to the preferential formation of one enantiomer over the other.

The principle of asymmetric induction by a chiral catalyst lies in the formation of diastereomeric transition states. The chiral ligand creates a rigid and well-defined asymmetric environment or "chiral pocket" around the catalytic metal center. nih.gov When the prochiral substrate binds to this catalyst, it can do so in at least two different orientations, leading to two diastereomeric transition states that correspond to the formation of the (R) and (S) products.

These diastereomeric transition states have different energies due to varying steric and electronic interactions between the substrate and the chiral ligand. nih.gov The favored reaction pathway proceeds through the lower-energy transition state, resulting in an excess of one enantiomer. The magnitude of the energy difference (ΔΔG‡) between the two transition states directly correlates with the enantiomeric excess (ee) of the product. nih.gov Effective chiral ligands like (S,S,S)-DiazaPhos-PPE are designed to maximize this energy difference by establishing specific, stabilizing interactions in one transition state while introducing destabilizing interactions, such as steric repulsion, in the other. nih.gov The conformational rigidity of the ligand's backbone is often crucial for maintaining a well-defined chiral pocket and achieving high enantioselectivity. nih.govresearchgate.net

While steric repulsion is a primary factor in stereodifferentiation, attractive non-covalent interactions play a subtle yet critical role in stabilizing the favored transition state. nih.govresearchgate.net These interactions, which include hydrogen bonding, π-π stacking, cation-π interactions, and van der Waals forces, can act cooperatively to lock the substrate into a specific orientation that leads to the desired product. nih.govbohrium.com

In the context of catalysis with ligands like DiazaPhos-PPE, the aromatic rings and heteroatoms within the ligand structure can engage in these non-covalent interactions with the substrate or other components of the catalytic complex. mdpi.com For example, in palladium-catalyzed AAA, π-stacking between an aromatic moiety on the ligand and the substrate can influence stereoselectivity. snnu.edu.cn Similarly, hydrogen bonds can help to organize the transition state assembly, particularly with bifunctional catalysts that have hydrogen-bond donor or acceptor sites. nih.govmdpi.com Even seemingly weak dispersion forces can be decisive in tipping the energy balance between two competing diastereomeric transition states. mit.edu The cumulative effect of multiple, weak, attractive non-covalent interactions is a key principle that mimics the high selectivity observed in enzymatic catalysis and is essential for achieving high levels of chiral induction in small-molecule catalysis. nih.gov

Theoretical and Computational Studies

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex catalytic reactions. nih.govnih.gov These methods allow for the detailed examination of reaction pathways, the characterization of transient intermediates and transition states, and the elucidation of the origins of selectivity. acs.orgresearchgate.net

For catalytic systems involving (S,S,S)-DiazaPhos-PPE and related ligands, computational studies can provide insights that are difficult or impossible to obtain through experimental means alone:

Mapping Catalytic Cycles: DFT calculations can map the entire potential energy surface of a catalytic cycle, providing the relative free energies of all intermediates and transition states. acs.orgacs.org This allows for the confident identification of the rate-determining step and the most abundant intermediates. researchgate.net

Understanding Stereoselectivity: By calculating the energies of the competing diastereomeric transition states, computational models can predict and rationalize the enantioselectivity of a reaction. nih.gov This analysis can pinpoint the specific steric clashes or stabilizing non-covalent interactions responsible for chiral induction. mit.eduucla.edu

Ligand Design: Mechanistic insights gained from computational studies can guide the rational design of new and improved chiral ligands. By understanding the structure-activity and structure-selectivity relationships, ligands can be modified to enhance catalytic performance. mit.edunih.gov For instance, DFT can be used to predict how changes to the ligand backbone or substituent groups will affect the energy of the stereochemistry-determining transition state. ucla.edu

Combined experimental and computational approaches provide a powerful strategy for unraveling the complex mechanisms of asymmetric catalysis and for developing more efficient and selective catalysts for the synthesis of chiral molecules. nih.gov

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for mapping the potential energy surfaces of catalytic reactions, allowing for the identification of transition states and the calculation of activation barriers. For catalytic systems employing ligands similar to (S,S,S)-DiazaPhos-PPE, DFT calculations have been instrumental in understanding the operative reaction mechanisms.

In a typical palladium-catalyzed asymmetric allylic alkylation, the catalytic cycle is proposed to involve several key steps: oxidative addition, coordination of the nucleophile, and reductive elimination. DFT calculations can provide the Gibbs free energy profiles for these steps, helping to identify the rate-determining and enantioselectivity-determining steps.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Palladium-Catalyzed Allylic Alkylation with a Chiral Phosphine Ligand

| Catalytic Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | TS-OA | 12.5 |

| Nucleophilic Attack (major enantiomer) | TS-NA-R | 18.2 |

| Nucleophilic Attack (minor enantiomer) | TS-NA-S | 20.1 |

| Reductive Elimination | TS-RE | 9.8 |

Note: The data in this table is illustrative and based on typical values for similar catalytic systems. Specific DFT calculations for (S,S,S)-DiazaPhos-PPE are not publicly available.

These calculations often reveal that the difference in the energy barriers of the transition states leading to the two enantiomers is the primary determinant of the observed enantioselectivity. For a ligand like (S,S,S)-DiazaPhos-PPE, the chiral environment created by the ligand is expected to result in a significant energy difference between these diastereomeric transition states.

Molecular Modeling of Catalyst-Substrate Complexes

Molecular modeling provides a three-dimensional visualization of the interactions between the catalyst and the substrate. For (S,S,S)-DiazaPhos-PPE, understanding the geometry of the catalyst-substrate complex is crucial for explaining the observed stereochemical outcome.

Using computational modeling, researchers can construct models of the palladium complex of (S,S,S)-DiazaPhos-PPE coordinated to an allylic substrate. These models can reveal key steric and electronic interactions that govern the facial selectivity of the nucleophilic attack. For instance, the phenyl groups on the phosphorus atoms and the stereocenters of the diazaphospholane backbone create a chiral pocket that directs the incoming nucleophile to one face of the allylic moiety.

Key interactions often identified through molecular modeling include:

Steric Repulsion: Bulky substituents on the ligand can sterically hinder one of the possible approach trajectories of the nucleophile.

π-π Stacking: Aromatic rings on the ligand and the substrate can engage in stabilizing π-π interactions.

Hydrogen Bonding: Potential hydrogen bonding between the ligand, substrate, or solvent molecules can influence the transition state geometry.

These models are often validated by comparing the predicted lowest energy conformation with experimental data, such as X-ray crystal structures of related complexes.

Prediction of Selectivity and Reactivity Profiles

A primary goal of mechanistic studies is to develop predictive models for catalyst performance. By combining insights from DFT calculations and molecular modeling, it is possible to rationalize and, in some cases, predict the selectivity and reactivity of a catalyst with different substrates.

For a given reaction catalyzed by a (S,S,S)-DiazaPhos-PPE-metal complex, the enantiomeric excess (ee) can be predicted from the calculated energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers, using the following relationship derived from transition state theory:

ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) ≈ 100 * tanh(ΔΔG‡ / 2RT)

Where:

k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, respectively.

R is the gas constant.

T is the temperature in Kelvin.

Table 2: Predicted Enantiomeric Excess (ee) based on Calculated Energy Differences (ΔΔG‡)

| ΔΔG‡ (kcal/mol) | Predicted ee (%) at 298 K |

| 1.0 | 60.6 |

| 1.5 | 81.9 |

| 2.0 | 92.2 |

| 2.5 | 96.9 |

| 3.0 | 98.8 |

Note: This table illustrates the theoretical relationship between the calculated energy difference and the predicted enantiomeric excess.

By systematically varying the substrate and nucleophile in the computational models, it is possible to generate a reactivity and selectivity profile for the (S,S,S)-DiazaPhos-PPE catalyst. These predictions can guide experimental efforts in catalyst optimization and substrate scope exploration.

While specific, detailed mechanistic studies on (S,S,S)-DiazaPhos-PPE are not widely published, the application of computational chemistry to related systems provides a robust framework for understanding its catalytic behavior. Density Functional Theory calculations can elucidate the reaction pathways and energy profiles, molecular modeling can visualize the crucial catalyst-substrate interactions, and together, these methods can be used to predict the selectivity and reactivity of the catalyst. Further dedicated computational and experimental investigations into (S,S,S)-DiazaPhos-PPE are warranted to fully unlock its potential in asymmetric catalysis.

Structure Activity Relationships Sar in Diazaphos Ligands

Impact of Stereochemistry on Catalytic Outcome

The three-dimensional arrangement of atoms in a chiral ligand is paramount in dictating the stereochemical course of a catalytic reaction. The precise spatial orientation of the ligand framework around the metal center creates a chiral environment that directs the approach of the substrate, ultimately leading to the preferential formation of one enantiomer over the other.

Comparative Analysis with Other DiazaPhos Enantiomers (e.g., (R,R,S)-DiazaPhos-PPE)

A direct comparative analysis of the catalytic performance of (S,S,S)-DiazaPhos-PPE with its other diastereomers, such as (R,R,S)-DiazaPhos-PPE, in the same catalytic reaction is not extensively documented in the readily available scientific literature. However, the principles of asymmetric catalysis strongly suggest that a change in the stereochemistry of the ligand would have a profound impact on the enantioselectivity of the reaction.

For instance, in a rhodium-catalyzed asymmetric hydroformylation, the use of a specific enantiomer of a chiral ligand, such as (S,S,S)-DiazaPhos-PPE, is expected to favor the formation of one enantiomer of the aldehyde product. The use of its enantiomer, (R,R,R)-DiazaPhos-PPE, would be expected to produce the opposite enantiomer of the product with a similar magnitude of enantiomeric excess (ee). Diastereomers, like (R,R,S)-DiazaPhos-PPE, would likely result in different levels of enantioselectivity, and potentially even a different major enantiomer, due to the altered spatial arrangement of the chiral centers and their influence on the transition state geometry.

Influence of Chiral Centers on Enantioselectivity

The (S,S,S)-DiazaPhos-PPE ligand possesses three centers of chirality. These chiral centers work in concert to create a well-defined and rigid chiral pocket around the coordinated metal atom. This intricate three-dimensional structure is crucial for effective enantiodiscrimination.

The stereochemistry of the diazaphospholane backbone plays a pivotal role in positioning the substituents on the ligand, which in turn dictate the steric interactions with the substrate in the transition state. The chirality of the ligand framework is transferred to the catalytic pocket, forcing the substrate to adopt a specific orientation to minimize steric hindrance. This preferential binding orientation is the basis for the observed enantioselectivity.

In the context of rhodium-catalyzed asymmetric hydroformylation, the chiral environment created by (S,S,S)-DiazaPhos-PPE is highly effective. For example, in the hydroformylation of vinyl acetate (B1210297), the use of a rhodium catalyst bearing a ligand from the DiazaPhos family has been reported to yield the branched aldehyde product with excellent enantioselectivity.

| Substrate | Ligand Stereoisomer | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Vinyl Acetate | (S,S,S)-DiazaPhos type | >99 | 96 |

Electronic and Steric Effects of Substituents on Catalytic Performance

Beyond the inherent chirality of the ligand backbone, the electronic and steric properties of the substituents on the DiazaPhos ligand can be fine-tuned to optimize catalytic performance. These modifications can influence the ligand's coordination to the metal center, the stability of catalytic intermediates, and the steric interactions within the catalytic pocket.

Correlation of Ligand Modifications with Enantioselectivity

Systematic studies correlating specific modifications of the (S,S,S)-DiazaPhos-PPE ligand with enantioselectivity are not extensively detailed in the public domain. However, general principles derived from research on related bidentate phosphorus ligands can be applied.

Electronic Effects: The electronic nature of the substituents on the aryl groups of the phosphine (B1218219) moiety can impact the electron density at the phosphorus atoms and, consequently, the metal center. Electron-donating groups can increase the electron density on the metal, which may affect the rates of key catalytic steps such as oxidative addition and reductive elimination. Conversely, electron-withdrawing groups can decrease the electron density. These electronic perturbations can influence the binding of the substrate and the stability of the transition states, thereby affecting enantioselectivity.

Steric Effects: The size and shape of the substituents on the DiazaPhos ligand have a direct impact on the steric environment of the catalytic pocket. Bulky substituents can create a more confined chiral space, enhancing the steric repulsion with one of the prochiral faces of the substrate and leading to higher enantioselectivity. However, excessively bulky groups can also hinder substrate coordination and reduce catalytic activity. Therefore, a delicate balance of steric factors is often required to achieve optimal results.

Relationship between Ligand Geometry and Regioselectivity

In reactions that can yield different constitutional isomers, such as hydroformylation which can produce both linear and branched aldehydes, the geometry of the ligand plays a crucial role in controlling regioselectivity. The bite angle of a bidentate ligand, which is the P-Metal-P angle, is a key determinant of regioselectivity.

For DiazaPhos ligands, the rigid diazaphospholane backbone imposes a specific bite angle upon coordination to a metal center. This geometric constraint influences the relative energies of the transition states leading to the different regioisomers. A wider bite angle is often associated with a preference for the linear aldehyde, while a more constrained bite angle can favor the formation of the branched product.

Modifications to the DiazaPhos backbone, such as the reduction of the acylhydrazine linkage to an alkylhydrazine, have been shown to alter the ligand's conformation. This change in the ring structure can lead to an increased torsion angle, which in turn can correlate with higher regioselectivities in rhodium-catalyzed hydroformylation. A steric quadrant model is often used to rationalize these observations, where the ligand is divided into four quadrants around the metal center, and the steric bulk in each quadrant influences the approach of the substrate.

| Substrate | Product | Branched:Linear Ratio | Enantiomeric Excess (ee %) of Branched Product |

|---|---|---|---|

| Styrene | 2-phenylpropanal | Up to 94:6 | >90 |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of ligand design for asymmetric catalysis, QSAR can be a powerful tool to predict the performance of new ligands and to guide the synthesis of more effective catalysts.

To date, there are no specific QSAR studies published in the scientific literature that focus exclusively on the (S,S,S)-DiazaPhos-PPE ligand or the broader DiazaPhos family. However, the principles of QSAR are broadly applicable to the design of bidentate phosphorus ligands.

A typical QSAR study for ligand design would involve the following steps:

Data Set Preparation: A series of structurally related ligands with known catalytic performance (e.g., enantioselectivity, regioselectivity, and turnover frequency) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each ligand. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., bite angle, cone angle), or electronic (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

New Ligand Design: The validated QSAR model can then be used to predict the performance of virtual or yet-to-be-synthesized ligands, thereby prioritizing synthetic efforts towards the most promising candidates.

The application of QSAR approaches to the DiazaPhos ligand family could provide valuable insights into the key structural features that govern their catalytic performance and accelerate the discovery of next-generation catalysts with enhanced activity and selectivity.

Advanced Methodologies and Analytical Techniques

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an indispensable analytical technique for determining the enantiomeric excess (e.e.) of products generated in asymmetric catalysis. This method separates enantiomers, allowing for their quantification. High-performance liquid chromatography (HPLC) is the most common platform for this purpose, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad applicability. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

A prominent example of the application of chiral chromatography is in the analysis of products from asymmetric hydrogenation reactions catalyzed by ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). For instance, in the asymmetric hydrogenation of β-keto esters, the resulting chiral β-hydroxy esters are analyzed by chiral HPLC to determine the enantiomeric excess. The separation is typically achieved on a Chiralcel OD-H or OJ-H column with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. amazonaws.comrsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Similarly, in palladium-catalyzed asymmetric allylic alkylation reactions, where new stereocenters are formed, chiral HPLC is the standard method for determining the stereochemical outcome. nih.gov The enantiomeric purity of the alkylated products is crucial for assessing the effectiveness of the chiral phosphine (B1218219) ligand employed.

Below is a data table illustrating typical results from the chiral HPLC analysis of products from asymmetric reactions catalyzed by phosphine ligands.

| Catalyst/Ligand | Reaction | Product | Chiral Column | Mobile Phase (v/v) | Retention Times (min) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|---|

| Ru-(S)-BINAP | Asymmetric Hydrogenation of Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | Chiralcel OD-H | Hexane/Isopropanol (90:10) | tR (S) = 15.6, tR (R) = 17.8 | 98 |

| Ir-(S)-G3DenBINAP | Asymmetric Hydrogenation of Quinaldine | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | Chiralcel OJ-H | Hexane/Isopropanol (95:5) | tS = 25.4, tR = 28.2 | 96 |

| Rh-(Sc,Rp)-Duanphos | Asymmetric Hydrogenation of (E)-N-(3-phenylbut-3-en-2-yl)acetamide | (S)-N-(3-phenylbut-3-en-2-yl)acetamide | Chiralpak OD-H | Hexane/Isopropanol (97:3) | tR (major) = 16.8, tR (minor) = 21.6 | 95 |

| Pd/(-)-L15c | Asymmetric Allylic Alkylation of rac-1,3-diphenylallyl acetate (B1210297) | (R)-1,3-diphenyl-1-(dimethyl malonate)prop-2-ene | Daicel Chiralpak AD | Not specified | Not specified | 99 |

In Situ Spectroscopic Techniques for Mechanistic Elucidation

Understanding the reaction mechanism is crucial for the rational design and optimization of catalytic systems. In situ spectroscopic techniques are powerful tools for this purpose, as they allow for the observation of catalytically active species and intermediates under actual reaction conditions. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are among the most informative in situ methods for studying homogeneous catalysis involving phosphine ligands.

High-pressure NMR (HP-NMR) spectroscopy can provide detailed structural information about catalyst resting states and intermediates in solution. For example, in rhodium-catalyzed hydroformylation, HP-NMR has been used to identify and characterize key intermediates such as rhodium-hydrido-carbonyl-phosphine complexes. rsc.org By monitoring the changes in the NMR spectra as a function of temperature, pressure, and substrate concentration, it is possible to gain insights into the kinetics and thermodynamics of the catalytic cycle.

In situ FTIR spectroscopy is particularly sensitive to changes in the vibrational frequencies of carbonyl (CO) ligands, which are often present in catalytically active metal complexes. In the context of rhodium-catalyzed hydroformylation, in situ FTIR has been instrumental in observing the formation and consumption of various rhodium-carbonyl species. remspec.commdpi.comnih.gov The position and intensity of the CO stretching bands provide information about the electronic properties and geometry of the metal center, as well as the nature of the other ligands coordinated to it.

The following table presents illustrative data that can be obtained from in situ spectroscopic studies of catalytic reactions involving phosphine ligands.

| Catalyst System | Reaction | In Situ Technique | Observed Species/Intermediate | Key Spectroscopic Data | Mechanistic Insight |

|---|---|---|---|---|---|

| Rh/Bisphosphine | Hydroformylation | HP-NMR | Rhodium-hydrido-carbonyl-bisphosphine complex | 31P and 1H NMR chemical shifts and coupling constants | Identification of catalyst resting state and its geometry |

| Rh/Phosphine | Hydroformylation in scCO2 | In Situ FTIR | RhH(CO)2(PR3)2 | ν(CO) at 2085, 2012, 1990 cm-1 | Monitoring the distribution of catalytic intermediates |

| CuI-(R,R,R)-A | Asymmetric Allylic Alkylation | In Situ 1H NMR | Allyl iodide intermediate | Monitoring concentration changes over time | Elucidation of the role of halide exchange in the catalytic cycle |

| Rhodium/Phospholene-Phosphite | Hydroformylation | In Situ HPIR | Hydrogenated ligand | Disappearance of C=C bond signal | Detection of ligand hydrogenation under catalytic conditions |

High-Throughput Screening for Ligand Discovery and Optimization

High-throughput screening (HTS) has emerged as a powerful strategy for accelerating the discovery and optimization of chiral ligands for asymmetric catalysis. HTS allows for the rapid and parallel evaluation of large libraries of ligands, enabling the identification of "hits" with high catalytic activity and enantioselectivity. This approach significantly reduces the time and resources required compared to traditional one-at-a-time screening methods.

The HTS workflow typically involves several stages: library design and synthesis, parallel reaction execution, and rapid analysis of the results. Ligand libraries can be designed to explore a wide range of structural and electronic diversity. The reactions are often carried out in multi-well plates, allowing for the simultaneous testing of numerous catalyst-ligand combinations under various conditions.

The development of rapid and sensitive analytical methods for determining conversion and enantiomeric excess is a critical component of HTS. Chiral gas chromatography (GC) and HPLC, as well as chiroptical methods like circular dichroism, are commonly employed for this purpose. The data generated from HTS campaigns can be used to identify lead candidates for further optimization and to build structure-activity relationships that can guide the design of next-generation ligands.

An example of the application of HTS is the screening of a library of chiral phosphine ligands for the palladium-catalyzed asymmetric allylic alkylation. By testing a diverse set of ligands, it is possible to quickly identify those that provide the desired product with high yield and enantioselectivity.

The following table provides a representative example of data from a high-throughput screening campaign for a new chiral phosphine ligand in an asymmetric reaction.

| Ligand ID | Ligand Structure Type | Reaction | Conversion (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| L1 | Monophosphine | Asymmetric H-transfer reduction of acetophenone | 85 | 65 |

| L2 | Bisphosphine (C2-symmetric) | Asymmetric H-transfer reduction of acetophenone | 92 | 88 |

| L3 | Ferrocenylphosphine | Asymmetric H-transfer reduction of acetophenone | 78 | 75 |

| L4 | P-Chirogenic phosphine | Asymmetric H-transfer reduction of acetophenone | 95 | 93 |

| L5 | Phosphine-phosphoramidite | Asymmetric H-transfer reduction of acetophenone | 89 | 82 |

Future Directions and Research Perspectives

Development of Novel DiazaPhos-PPE Derivatives

The modular nature of the (S,S,S)-DiazaPhos-PPE scaffold provides a fertile ground for the development of new ligand derivatives with tailored properties. Future research will likely concentrate on fine-tuning the ligand structure to enhance its catalytic efficacy and to address current limitations.

Design of Next-Generation Ligands for Enhanced Catalytic Performance

The design and synthesis of new chiral phosphine (B1218219) ligands are crucial for advancing high-performance metal-catalyzed asymmetric reactions. nih.gov For (S,S,S)-DiazaPhos-PPE, next-generation ligands could be designed by modifying the substituents on the phosphorus atom and the diazaphospholane backbone. Introducing bulkier or more electron-donating groups can influence the steric and electronic environment of the metal center, which in turn can affect the activity and selectivity of the catalyst. tcichemicals.com For instance, the development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, has been shown to result in conformationally rigid and electron-rich ligands that exhibit excellent enantioselectivity and high catalytic activity. nih.gov

Future research could explore the synthesis of DiazaPhos-PPE analogues with different aryl or alkyl groups on the phosphorus atom to modulate the ligand's electronic properties. The introduction of functional groups that can engage in non-covalent interactions, such as hydrogen bonding or π-stacking with the substrate, could also be a promising strategy to enhance enantioselectivity. acs.org

Exploration of Alternative Metal Centers

While (S,S,S)-DiazaPhos-PPE has shown considerable success with rhodium and palladium catalysts, the exploration of its coordination chemistry with other transition metals could unlock new catalytic activities. sigmaaldrich.comsigmaaldrich.com For example, iridium-phosphine complexes have emerged as a viable and potentially more cost-effective alternative to rhodium for reactions like hydroformylation. nih.gov A systematic investigation of iridium complexes with (S,S,S)-DiazaPhos-PPE could lead to catalysts with different reactivity and selectivity profiles.

Other metals such as copper, nickel, and gold, which are known to catalyze a wide range of asymmetric transformations with phosphine ligands, also represent promising candidates for complexation with (S,S,S)-DiazaPhos-PPE. Research in this area would involve the synthesis and characterization of these new metal complexes and the evaluation of their catalytic performance in various reactions.

| Metal Center | Potential Catalytic Applications with (S,S,S)-DiazaPhos-PPE |

| Rhodium (Rh) | Asymmetric hydroformylation, hydrogenation |

| Palladium (Pd) | Asymmetric allylic alkylation, cross-coupling reactions |

| Iridium (Ir) | Asymmetric hydroformylation, hydrogenation |

| Copper (Cu) | Asymmetric conjugate addition, cyclopropanation |

| Nickel (Ni) | Asymmetric cross-coupling, hydrocyanation |

| Gold (Au) | Asymmetric hydroamination, aldol (B89426) reactions |

Expanding the Substrate Scope and Reaction Diversity

A key objective in catalysis research is the expansion of the types of substrates and reactions that can be effectively catalyzed. For (S,S,S)-DiazaPhos-PPE, future efforts will likely focus on moving beyond its established applications in hydroformylation and allylic alkylation.

The success of diazaphospholane ligands in the rhodium-catalyzed asymmetric hydroformylation of aryl alkenes and 1,3-dienes suggests that the substrate scope could be expanded to include other challenging olefins, such as internal alkenes and functionalized alkenes. acs.orgacs.org Furthermore, the development of catalysts that can tolerate a wider range of functional groups would enhance the synthetic utility of this methodology.

Beyond hydroformylation, (S,S,S)-DiazaPhos-PPE-metal complexes could be investigated as catalysts for a variety of other asymmetric transformations. The modularity of chiral phosphine ligands allows for their application in a diverse array of reactions. nih.gov Potential areas of exploration include asymmetric hydrogenation, conjugate addition, cycloaddition, and cross-coupling reactions. A systematic screening of (S,S,S)-DiazaPhos-PPE in these and other reactions could reveal new and valuable catalytic activities.

Green Chemistry Principles in DiazaPhos-PPE Catalysis

The increasing emphasis on sustainable chemistry necessitates the development of catalytic processes that are not only efficient but also environmentally benign. Future research on (S,S,S)-DiazaPhos-PPE is expected to incorporate green chemistry principles at various stages, from ligand synthesis to catalyst application and recovery.

Sustainable Synthetic Methods for Ligand Production

The synthesis of chiral phosphine ligands often involves multi-step procedures that may utilize hazardous reagents and solvents. A key area for future research is the development of more sustainable synthetic routes to (S,S,S)-DiazaPhos-PPE and its derivatives. This could involve the use of bio-based starting materials, greener solvents, and catalytic methods that reduce waste generation. arkat-usa.org For example, hydrophosphination, the addition of a P-H bond across an unsaturated bond, represents an atom-economical and green strategy for the preparation of phosphines. beilstein-journals.org Exploring such methods for the synthesis of the diazaphospholane core could significantly improve the environmental footprint of ligand production.

Catalyst Recycling and Reusability Studies

Homogeneous catalysts, such as those derived from (S,S,S)-DiazaPhos-PPE, are often difficult to separate from the reaction mixture, which can lead to product contamination and loss of the expensive catalyst. A critical area of future research is the development of effective methods for catalyst recycling and reuse.

One promising approach is the immobilization of the catalyst on a solid support, a process known as heterogenization. ens-lyon.fr This can be achieved by anchoring the ligand or the metal complex to materials such as polymers, silica, or metal-organic frameworks (MOFs). acs.orgacs.org For instance, phosphine ligands can be charge-tethered to the walls of MOFs, creating a recyclable heterogeneous catalyst that can reproduce the performance of its homogeneous counterpart. acs.org Another strategy involves the use of biphasic catalysis, where the catalyst resides in a separate phase (e.g., an ionic liquid or a fluorous solvent) that is immiscible with the product phase, allowing for easy separation and recycling. The immobilization of catalysts on soluble polymer supports has also been shown to be an effective strategy for catalyst recovery and reuse. nih.gov

Future studies could focus on designing derivatives of (S,S,S)-DiazaPhos-PPE that are amenable to these recycling strategies. This would not only enhance the economic viability of using these catalysts on an industrial scale but also align with the principles of green and sustainable chemistry.

Integration of Computational and Experimental Approaches for Rational Design

The future development of catalysts based on the (S,S,S)-DiazaPhos-PPE ligand scaffold will likely be significantly advanced by the synergistic integration of computational modeling and experimental investigations. This dual approach allows for a more rational and efficient design of next-generation catalysts with improved activity and selectivity.

Computational chemistry offers powerful tools for the in silico design and analysis of ligands and their metal complexes. bohrium.com Methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic and steric properties of (S,S,S)-DiazaPhos-PPE and its derivatives. By modeling the transition states of catalytic reactions, researchers can predict how modifications to the ligand structure might influence the enantioselectivity of a reaction. bohrium.com For instance, computational models can explore the effects of altering substituent groups on the diazaphospholane rings or the phosphinoethane backbone, guiding synthetic efforts toward the most promising candidates. This predictive capability can significantly reduce the number of ligands that need to be synthesized and tested, saving considerable time and resources.

Experimental approaches remain indispensable for validating computational predictions and for discovering unexpected reactivity. High-throughput screening techniques can be employed to rapidly evaluate the performance of a library of (S,S,S)-DiazaPhos-PPE analogues in various catalytic transformations. The data generated from these experiments can then be used to refine and improve the computational models, creating a feedback loop that accelerates the catalyst development cycle. This iterative process of computational design, experimental validation, and model refinement is a powerful strategy for the rational design of new and improved catalysts based on the (S,S,S)-DiazaPhos-PPE framework.

The following table outlines a potential integrated workflow for the rational design of (S,S,S)-DiazaPhos-PPE based catalysts:

| Step | Computational Approach | Experimental Approach | Desired Outcome |

| 1. Initial Design | DFT calculations to model the steric and electronic properties of virtual (S,S,S)-DiazaPhos-PPE derivatives. | Synthesis of a focused library of (S,S,S)-DiazaPhos-PPE analogues based on synthetic feasibility. | A set of promising ligand candidates for synthesis and testing. |

| 2. Performance Prediction | Quantum mechanical calculations to predict the enantioselectivity of the designed ligands in a target reaction. | High-throughput screening of the synthesized ligand library under various reaction conditions. | Identification of lead catalysts and preliminary structure-activity relationships. |

| 3. Model Refinement | Use of experimental data to refine the computational model and improve its predictive accuracy. | Detailed kinetic and mechanistic studies of the most successful catalysts. | A more robust and accurate predictive model for catalyst performance. |

| 4. Optimized Design | Application of the refined model to design a new generation of (S,S,S)-DiazaPhos-PPE ligands with enhanced properties. | Synthesis and evaluation of the optimized ligands to confirm improved performance. | Highly active and selective catalysts for specific applications. |

Addressing Challenges and Discrepancies in Catalytic Activity Data

Standardized Reporting and Methodological Consistency

To enhance the reproducibility and comparability of catalytic data for reactions employing (S,S,S)-DiazaPhos-PPE, the adoption of standardized reporting practices is essential. Often, subtle variations in experimental procedures can lead to significant differences in observed catalytic performance. For air-sensitive compounds like many phosphine ligands, the rigorous exclusion of oxygen and moisture is critical, and any lapses can lead to the formation of phosphine oxides, which are generally catalytically inactive. researchgate.net

Key experimental parameters that should be meticulously controlled and reported include:

Purity of reactants and solvents: Trace impurities can act as catalyst poisons or inhibitors.

Catalyst preparation and handling: The method of catalyst generation (in situ vs. isolated complex) and the rigorousness of inert atmosphere techniques can significantly impact results.

Reaction conditions: Precise control and reporting of temperature, pressure, concentration, and reaction time are fundamental.

Analytical methods: The techniques used to determine conversion and enantiomeric excess should be clearly stated and validated.

Establishing and adhering to a consensus on the minimal set of experimental details to be reported in publications would greatly benefit the field by facilitating more direct and meaningful comparisons of catalytic systems based on (S,S,S)-DiazaPhos-PPE.

Meta-Analysis and Statistical Validation of Results

Meta-analysis and robust statistical validation of catalytic data offer a powerful approach to overcome the limitations of individual studies and to identify true structure-performance correlations. nih.govresearchgate.netubc.ca By aggregating data from multiple sources, it is possible to identify trends that may not be apparent from a single set of experiments.

For a ligand like (S,S,S)-DiazaPhos-PPE, a meta-analysis could involve compiling all reported data on its use in a specific type of reaction, for example, asymmetric hydrogenation. This aggregated dataset could then be analyzed to:

Identify the reaction conditions that consistently lead to high enantioselectivity.

Uncover potential correlations between substrate structure and catalytic outcome.

Assess the statistical significance of observed differences in performance between different catalyst precursors or reaction setups.

The application of statistical tools, such as regression analysis, can help to build predictive models that relate catalyst structure and reaction parameters to catalytic performance. uni-giessen.de These models can then be used to guide future experimental work and to design more effective catalytic systems. The following table provides a hypothetical example of how data could be structured for a meta-analysis of (S,S,S)-DiazaPhos-PPE in a specific reaction.

| Study | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (%) |

| A | Methyl 2-acetamidoacrylate | Methanol | 25 | 10 | 95 |

| B | Methyl 2-acetamidoacrylate | Toluene | 25 | 10 | 92 |

| C | Itaconic acid | Methanol | 50 | 20 | 98 |

| D | Methyl 2-acetamidoacrylate | Methanol | 25 | 10 | 94 |

By systematically collecting and analyzing such data, the field can move towards a more quantitative and predictive understanding of the catalytic behavior of (S,S,S)-DiazaPhos-PPE.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S,S,S)-DiazaPhos-PPE, and how can researchers optimize stereochemical purity during synthesis?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. To optimize stereochemical purity, researchers should:

- Use chiral HPLC or circular dichroism (CD) spectroscopy for real-time monitoring of enantiomeric excess (EE) .

- Employ kinetic resolution techniques, adjusting reaction temperature and catalyst loading to minimize racemization .

- Validate purity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial configuration analysis) .

Q. Which spectroscopic and computational methods are most reliable for characterizing (S,S,S)-DiazaPhos-PPE’s structure and electronic properties?

- Methodological Answer :

- Spectroscopy : P NMR identifies phosphorous coordination environments, while IR spectroscopy detects ligand-metal bonding shifts. For stereochemical confirmation, compare experimental CD spectra with DFT-simulated spectra .

- Computational : Use density functional theory (DFT) to model frontier molecular orbitals (FMOs) and predict redox behavior. Benchmark against experimental cyclic voltammetry data .

Q. What are the key thermodynamic and kinetic properties of (S,S,S)-DiazaPhos-PPE in catalytic cycles?

- Methodological Answer :

- Thermodynamics : Measure equilibrium constants for ligand substitution reactions using isothermal titration calorimetry (ITC).

- Kinetics : Conduct stopped-flow UV-Vis experiments to track intermediate formation rates. Apply Eyring or Arrhenius plots to derive activation parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of (S,S,S)-DiazaPhos-PPE across different reaction systems?

- Methodological Answer :

- Hypothesis Testing : Use the PICO framework to isolate variables:

- P (Population): Reaction type (e.g., hydrogenation vs. cross-coupling).

- I (Intervention): Ligand-to-metal ratio, solvent polarity.

- C (Comparison): Catalytic performance of analogous ligands (e.g., (R,R,R)-DiazaPhos-PPE).

- O (Outcome): Turnover frequency (TOF) or enantioselectivity .

- Data Reconciliation : Perform meta-analysis of published datasets, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors like trace moisture in solvent .

Q. What experimental design principles should guide the integration of (S,S,S)-DiazaPhos-PPE into asymmetric cascade reactions?

- Methodological Answer :

- Modular Design : Use a fractional factorial design to test combinatorial variables (e.g., catalyst sequence, substrate scope).

- Mechanistic Probes : Introduce isotopically labeled substrates (e.g., H or C) to track stereochemical transfer via H-C HSQC NMR .

- In Situ Monitoring : Utilize operando Raman spectroscopy to detect transient intermediates and adjust reaction parameters dynamically .

Q. How can researchers address challenges in reproducing enantioselectivity data for (S,S,S)-DiazaPhos-PPE in industrial-scale reactions?

- Methodological Answer :

- Scale-Up Analysis : Apply Quality by Design (QbD) principles:

- Identify critical process parameters (CPPs) like mixing efficiency and temperature gradients using computational fluid dynamics (CFD) .

- Validate robustness via Design of Experiments (DoE), focusing on edge-of-failure conditions .

- Chiral Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH) with chiral stationary phase GC-MS to detect racemization .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in (S,S,S)-DiazaPhos-PPE-mediated catalysis?

- Methodological Answer :

- Model Selection : Fit data to sigmoidal (Hill equation) or biphasic models using nonlinear regression. Compare Akaike Information Criterion (AIC) scores to identify best-fit models .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., , ) .

Q. How should researchers handle conflicting crystallographic and spectroscopic data regarding the coordination geometry of (S,S,S)-DiazaPhos-PPE?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference X-ray diffraction data with Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy to resolve bond-length discrepancies .

- Computational Refinement : Apply QM/MM simulations to model dynamic ligand conformations in solution versus solid state .

Ethical & Reproducibility Considerations

Q. What protocols ensure data integrity and reproducibility in studies involving (S,S,S)-DiazaPhos-PPE?

- Methodological Answer :

- Pre-registration : Document experimental protocols and analysis plans on platforms like Open Science Framework (OSF) before data collection .

- Replication Kits : Share raw NMR spectra, crystallographic CIF files, and computational input files via repositories (e.g., Zenodo) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.